molecular formula C7H8N4 B3218941 1H-pyrrolo[3,2-b]pyridine-3,6-diamine CAS No. 1190314-04-5

1H-pyrrolo[3,2-b]pyridine-3,6-diamine

Cat. No.: B3218941
CAS No.: 1190314-04-5
M. Wt: 148.17 g/mol
InChI Key: SWYSHTBWODWPAC-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-b]pyridine-3,6-diamine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a pyridine ring, with two amine groups attached at the 3rd and 6th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrrolo[3,2-b]pyridine-3,6-diamine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the preparation of pyrrolo[3,2-b]pyridine derivatives often involves the use of cyclization reactions, ring annulation, and cycloaddition reactions . Additionally, direct C-H arylation methods have been employed to synthesize these compounds .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. The specific details of industrial production methods may vary depending on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-pyrrolo[3,2-b]pyridine-3,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield halogenated derivatives, while oxidation can produce oxidized forms of the compound .

Comparison with Similar Compounds

1H-pyrrolo[3,2-b]pyridine-3,6-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of two amine groups, which contribute to its distinct chemical reactivity and biological properties.

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-3,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYSHTBWODWPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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